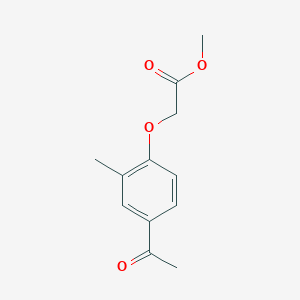

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Overview

Description

“Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” is a chemical compound with the molecular formula C12H14O4 . It is a main product in the chemistry industry .

Molecular Structure Analysis

The molecular structure of “Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” can be represented by the InChI string:InChI=1S/C12H14O4/c1-8-6-10 (9 (2)13)4-5-11 (8)16-7-12 (14)15-3/h4-6H,7H2,1-3H3 . The Canonical SMILES representation is CC1=C (C=CC (=C1)C (=O)C)OCC (=O)OC . Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” include a boiling point of 344.938ºC at 760 mmHg and a density of 1.124g/cm3 .Scientific Research Applications

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives, such as METHYL 2-(4-ACETYL-2-METHYLPHENOXY)ACETATE, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented, focusing on functionalizing and transforming functional groups around the aromatic ring .

Production of Plastics, Adhesives, and Coatings

This compound is commonly used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

METHYL 2-(4-ACETYL-2-METHYLPHENOXY)ACETATE has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Potential Biological Activities

This compound has been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Herbicides

The phenoxyacetic acid and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides . The 4-acetyl-phenoxyacetic acid (4APA) compound is highly effective, which exhibits more herbicidal activity when interacting with the auxin receptor TIR1 .

Quantum Chemical Studies

Quantum chemical studies have been conducted on this compound, with global reactivity descriptors utilized to assess the chemical reactivity . It has been observed that 4APA exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds .

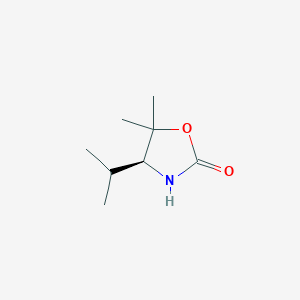

Synthesis of Potential Agonists of Type δ/β Peroxisome Proliferator-Activated Receptors (PPARδ/β)

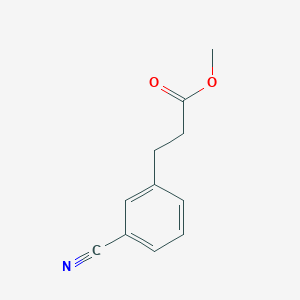

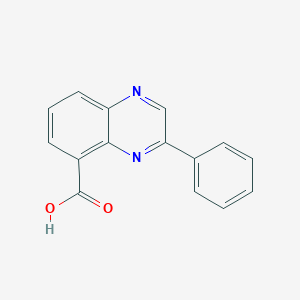

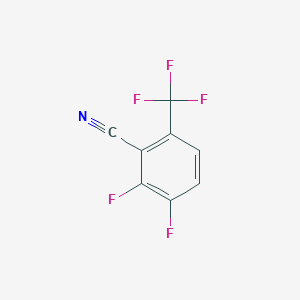

A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .

Spectroscopic Investigation

Spectroscopic investigation of this compound has been reported, with the theoretically predicted wavenumbers found to be in close agreement with the experimentally determined one .

properties

IUPAC Name |

methyl 2-(4-acetyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOUTCDDAKSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598230 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester | |

CAS RN |

166953-80-6 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)